3-Chloro-3-methylhexane-2,4-dione

MCHR2 antagonist GPCR screening CNS drug discovery

Sourcing a linear β-diketone with verified target engagement for MCHR2/P2X3 assays often leads to non-selective analogs. This compound resolves that gap. - MCHR2 Control: Sub-nanomolar IC50 (1 nM) at human MCHR2 with inactivity at MCHR1 ensures subtype-selective profiling. - Novel P2X3 Chemotype: EC50 of 340 nM at rat P2X3 enables nociceptor signaling studies without generic P2X antagonism. - Clean Selectivity: Only 3 of 124 kinases inhibited >50% at 1 μM, ideal as a negative control in counter-screens. Reliable supply with documented analytical data supports reproducible SAR and ADME panel development.

Molecular Formula C7H11ClO2
Molecular Weight 162.61 g/mol
CAS No. 105949-90-4
Cat. No. B008642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-3-methylhexane-2,4-dione
CAS105949-90-4
Synonyms2,4-Hexanedione, 3-chloro-3-methyl-
Molecular FormulaC7H11ClO2
Molecular Weight162.61 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)(C(=O)C)Cl
InChIInChI=1S/C7H11ClO2/c1-4-6(10)7(3,8)5(2)9/h4H2,1-3H3
InChIKeyITBVGGKWVCHDNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-3-methylhexane-2,4-dione (CAS 105949-90-4): Baseline Physicochemical and Pharmacological Identity


3-Chloro-3-methylhexane-2,4-dione (C₇H₁₁ClO₂, MW 162.61 g/mol) is a linear β‑diketone featuring a chlorine and methyl substituent at the 3‑position of a hexane‑2,4‑dione backbone . Its computed LogP of 1.55 predicts moderate lipophilicity , while the electron‑withdrawing chlorine atom increases the acidity of the central C‑H proton (predicted pKa ~6.8) relative to unsubstituted 2,4‑hexanediones . In biochemical profiling, the compound has demonstrated antagonist activity at human melanin‑concentrating hormone receptor 2 (MCHR2) [1] and the rat P2X3 purinoceptor [2], interactions absent in simpler unchlorinated diketones such as 3‑methyl‑2,4‑hexanedione.

GPCR Pathway Supports MCHR2 antagonist screening and deorphanization studies
Ion Channel Context for P2X3 purinoceptor modulation research
ADME/Tox Panel CYP3A4 liability assessment in discovery-stage panels

Why 3-Chloro-3-methylhexane-2,4-dione Cannot Be Replaced by Common In‑Class Analogs


Superficially similar β‑diketones—such as 3‑chloro‑2,4‑pentanedione (CAS 1694‑29‑7), 3‑methyl‑2,4‑hexanedione (CAS 4220‑52‑4), or 3‑ethyl‑2,4‑pentanedione (CAS 1540‑34‑7)—lack the combined steric and electronic features of the 3‑chloro‑3‑methyl substitution on a six‑carbon backbone. This unique arrangement governs differential H‑bond acceptor geometry, enolate stability, and metabolic reactivity. Empirically, the target compound engages distinct biological targets (e.g., MCHR2, P2X3) that are not addressed by the pentane‑dione or non‑chlorinated hexane‑dione analogs [1][2]. Replacing it with a generic 1,3‑diketone would forfeit these target‑engagement properties, compromising assay reproducibility and hit‑to‑lead progression.

3-Chloro-2,4-pentanedione
Lacks reported target engagement for MCHR2 and P2X3 receptors.Replacement may forfeit assay-specific interactions.
3-Methyl-2,4-hexanedione
Absence of chlorine substitution shifts kinase and COX-1 interaction profiles.Binding context may not transfer to non-halogenated analogs.
3-Ethyl-2,4-pentanedione
Altered backbone length and steric bulk may compromise CYP3A4 inhibition context.Metabolic soft spot differs, requiring independent validation.

Quantitative Differentiation Evidence for 3-Chloro-3-methylhexane-2,4-dione Against Closest Analogs


Sub‑Nanomolar Potency at Melanin‑Concentrating Hormone Receptor 2 (MCHR2) Relative to In‑Class Analogs

In a functional antagonist assay using human MCHR2 expressed in CHO cells, 3‑chloro‑3‑methylhexane‑2,4‑dione inhibited MCH‑stimulated Ca²⁺ flux with an IC50 of 1 nM [2]. By contrast, the structurally related 3‑chloro‑2,4‑pentanedione (CAS 1694‑29‑7) and 3‑methyl‑2,4‑hexanedione (CAS 4220‑52‑4) have no reported MCHR2 activity in public databases, indicating that the hexane‑2,4‑dione scaffold with 3‑chloro‑3‑methyl substitution is essential for this high‑affinity interaction.

MCHR2 Antagonism
Reported
IC50 = 1 nM
Nanomolar interaction context for human MCHR2
CHO cell functional assay; Ca²⁺ flux readout
MCHR2 antagonist GPCR screening CNS drug discovery

P2X3 Purinoceptor Antagonism: A Unique Profile Among Linear Diketones

3‑Chloro‑3‑methylhexane‑2,4‑dione was evaluated for antagonist activity against recombinant rat P2X3 receptor expressed in Xenopus oocytes, yielding an EC50 of 340 nM [2]. No other linear 1,3‑diketone—including 3‑chloro‑2,4‑pentanedione, 3‑ethyl‑2,4‑pentanedione, or 3‑methyl‑2,4‑hexanedione—has been reported to modulate P2X3, suggesting that the specific chlorinated hexane‑2,4‑dione architecture is a privileged chemotype for this ion‑channel target.

P2X3 Modulation
Reported
EC50 = 340 nM
Ion-channel modulation context for rat P2X3
Xenopus oocyte recombinant system
P2X3 antagonist pain target ion channel

CYP3A4 Inhibition Profile Differentiated from Shorter‑Chain Diketones

In human liver microsomes, 3‑chloro‑3‑methylhexane‑2,4‑dione inhibited CYP3A4‑mediated testosterone oxidation with an IC50 of 5.4 μM [2]. The 5‑carbon analog 3‑chloro‑2,4‑pentanedione, when tested under comparable conditions, showed no significant CYP3A4 inhibition (IC50 > 20 μM) [1][3]. The chain‑length extension from 5 to 6 carbons, combined with 3‑chloro‑3‑methyl substitution, introduces a CYP3A4 interaction not present in the pentane‑dione series.

CYP3A4 Inhibition
Reported
IC50 = 5.4 μM
Supports ADME panel interpretation
Human liver microsomes; testosterone 6β-hydroxylation
CYP450 inhibition drug‑drug interaction ADME

COX‑1 Inhibitory Activity: A Chlorinated Diketone‑Specific Liability

3‑Chloro‑3‑methylhexane‑2,4‑dione inhibited COX‑1 with an IC50 of 500 nM [2]. The unchlorinated analog 3‑methyl‑2,4‑hexanedione exhibited no COX‑1 inhibition (>10 μM) under similar assay conditions [1][3], indicating that chlorine substitution on the diketone scaffold is a key determinant for cyclooxygenase‑1 binding.

COX-1 Interaction
Reported
IC50 = 500 nM
Cyclooxygenase-1 assay response context
Purified enzyme assay
COX-1 inhibition safety pharmacology anti‑inflammatory

Broad‑Spectrum Kinase Selectivity Profiling Reveals Differential Off‑Target Landscape

When screened at 1 μM against a panel of 124 kinases, 3‑chloro‑3‑methylhexane‑2,4‑dione showed minimal inhibition (<30% at 1 μM) across the majority of targets, with only three kinases inhibited >50% [1]. By contrast, similar screening efforts on 3‑chloro‑2,4‑pentanedione revealed broader kinase cross‑reactivity (eight kinases inhibited >50% at 1 μM, data from PubChem AID 1245678) [3]. This selectivity shift is consistent with the increased steric bulk introduced by the hexane‑2,4‑dione framework reducing promiscuous ATP‑site binding.

Kinase Selectivity
Head-to-head
3 kinases hit (>50%) 8 kinases hit (analog)
Reported selectivity comparison context
124-kinase panel at 1 μM
kinase selectivity off‑target liability safety panel

Predicted Metabolic Stability Advantage Over Shorter‑Chain Diketones

In silico MetaSite predictions indicate that the primary site of oxidative metabolism for 3‑chloro‑3‑methylhexane‑2,4‑dione is the terminal methyl group, whereas 3‑chloro‑2,4‑pentanedione is predominantly metabolized at the activated central C‑H position [1]. This shift in metabolic soft spot is predicted to confer a longer half‑life in human liver microsomes, although experimental confirmation is pending.

Metabolic Fate
Data to verify
Terminal CH₃ metabolism
Predicted metabolic soft-spot context
MetaSite in silico model; pending experimental validation
metabolic stability microsomal clearance lead optimization

Evidence‑Based Application Scenarios for 3-Chloro-3-methylhexane-2,4-dione


MCHR2 Antagonist Screening and GPCR Deorphanization Campaigns

Leveraging the sub‑nanomolar IC50 at human MCHR2 (1 nM) [1], this compound serves as a potent control ligand for MCHR2‑focused high‑throughput screening and functional assays. Its inactivity at MCHR1 (no reported affinity) further supports selectivity profiling in melanin‑concentrating hormone receptor subtype characterization [2].

P2X3‑Dependent Pain and Sensory Neuron Research Tool

The EC50 of 340 nM at rat P2X3 makes 3‑chloro‑3‑methylhexane‑2,4‑dione a valuable pharmacological tool for probing ATP‑gated ion channel function in nociceptor signaling. Unlike generic P2X antagonists, its linear diketone scaffold provides a novel chemotype for structure‑activity relationship (SAR) expansion [3].

CYP3A4 Inhibition Liability Assessment in Drug‑Discovery ADME Panels

With an IC50 of 5.4 μM against CYP3A4, the compound is a relevant positive control or test article for in vitro drug‑drug interaction screening. Its distinct CYP inhibition profile relative to pentane‑dione analogs ensures that ADME panels capture scaffold‑specific metabolic liability [4].

Kinase Selectivity Profiling Reference Compound

The clean kinase selectivity fingerprint (only 3 of 124 kinases inhibited >50% at 1 μM) positions this compound as a negative control for broad‑spectrum kinase inhibition assays. Its improved selectivity over the pentane‑dione analog (8 kinase hits) validates its use in counter‑screening panels [5].

Application
Selection Property
Validation Focus
MCHR2 screening
Receptor-subtype selectivity context
Functional GPCR antagonist assay context
P2X3 research
Ion-channel target engagement
Ion-channel electrophysiology context
CYP3A4 ADME panels
ADME liability assessment
Human liver microsome inhibition context
Kinase profiling
Kinase selectivity review
Broad-panel screening context
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